molecular formula C13H4BrCl2FN2O2 B12368939 2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione

2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione

Cat. No.: B12368939
M. Wt: 390.0 g/mol
InChI Key: IBGHENGSDCVIGZ-UHFFFAOYSA-N
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Description

2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzimidazole core. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3-fluoroaniline, which is then subjected to cyclization with o-phenylenediamine in the presence of a suitable oxidizing agent to form the benzimidazole ring. The final step involves chlorination to introduce the chlorine atoms at the 5 and 6 positions of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-quinone derivatives, while reduction can produce benzimidazole-hydroquinone derivatives.

Scientific Research Applications

2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The presence of halogen atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione is unique due to the combination of its halogen substituents and the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H4BrCl2FN2O2

Molecular Weight

390.0 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-5,6-dichloro-1H-benzimidazole-4,7-dione

InChI

InChI=1S/C13H4BrCl2FN2O2/c14-5-2-1-4(3-6(5)17)13-18-9-10(19-13)12(21)8(16)7(15)11(9)20/h1-3H,(H,18,19)

InChI Key

IBGHENGSDCVIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(N2)C(=O)C(=C(C3=O)Cl)Cl)F)Br

Origin of Product

United States

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